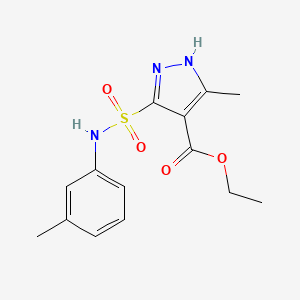

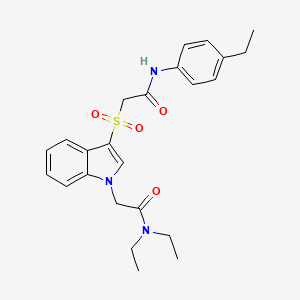

![molecular formula C22H26N6O4S B2659834 Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852376-99-9](/img/structure/B2659834.png)

Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this exact compound were not found, general methods for synthesizing similar triazole derivatives involve reactions with substituted alkyne and substituted azide . The reaction conditions often involve the use of solvents like ethanol and catalysts like piperidine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Triazole compounds typically have a central structural component in a number of drug classes . The specific structure of this compound would depend on the exact positions and orientations of its functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. While specific properties for this compound were not found, similar triazole compounds are known to have diverse properties. For example, they can have optical, electrochemical and semiconductor properties .科学的研究の応用

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) described the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).

Microwave-assisted Synthesis and Biological Activities

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The study highlighted the antimicrobial, antilipase, and antiurease activities of these compounds, with some displaying significant antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Reduction, Mannich Reaction, and Antimicrobial Activity

Fandaklı et al. (2012) discussed the reduction, Mannich reaction, and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives. This study revealed that Mannich bases showed good activity against the test microorganisms, comparing favorably with ampicillin (Fandaklı et al., 2012).

Antituberculous Agents

Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, highlighting the tuberculostatic activity of these compounds. The study focused on the three-component condensations of various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines, analyzing the structure-activity relations (Titova et al., 2019).

Insecticidal Assessment

Fadda et al. (2017) investigated the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study provided insights into the potential application of these compounds as insecticidal agents, showing promising results against agricultural pests (Fadda et al., 2017).

作用機序

The mechanism of action of this compound would depend on its specific biological activity. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular drugs .

将来の方向性

特性

IUPAC Name |

ethyl 4-[2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4S/c1-3-31-17-7-5-16(6-8-17)21-24-23-18-9-10-19(25-28(18)21)33-15-20(29)26-11-13-27(14-12-26)22(30)32-4-2/h5-10H,3-4,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVSFEDOUYZTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

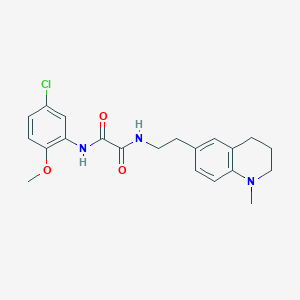

![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)

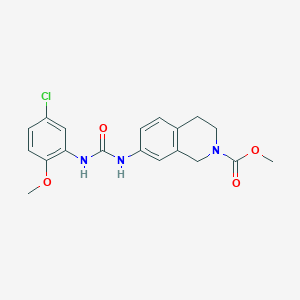

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)

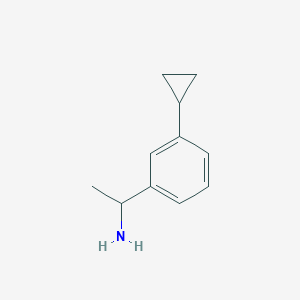

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)

![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)

![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)

![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)

![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide](/img/structure/B2659769.png)